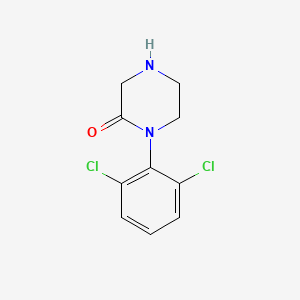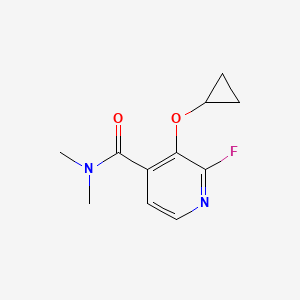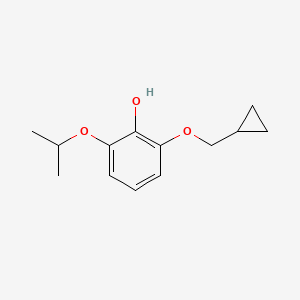
2-(Cyclopropylmethoxy)-6-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-6-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclopropylmethoxy and isopropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol can be achieved through several methods. One common approach involves the protection of phenolic hydroxyl groups, followed by etherification and deprotection steps. For instance, starting from a phenol derivative, the hydroxyl group can be protected using a suitable protecting group, such as a benzyl group. The protected phenol can then undergo etherification with cyclopropylmethyl bromide and isopropyl bromide under basic conditions to introduce the cyclopropylmethoxy and isopropoxy groups, respectively. Finally, the protecting group is removed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, catalysts, and purification methods can be tailored to meet industrial standards and regulatory requirements .
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-6-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether groups, leading to different reduced products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of substituted phenols .
科学的研究の応用
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological targets, while the cyclopropylmethoxy and isopropoxy groups can enhance its binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 2-Isopropoxyphenol
- 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-6-isopropoxyphenol is unique due to the presence of both cyclopropylmethoxy and isopropoxy groups on the phenol ring. This combination of substituents can impart distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-5-3-4-11(13(12)14)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
InChIキー |
QPLNZFXBWHCLKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1O)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


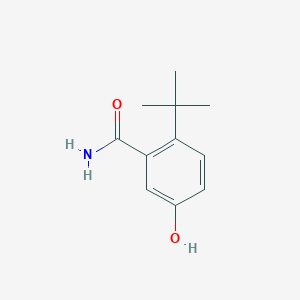
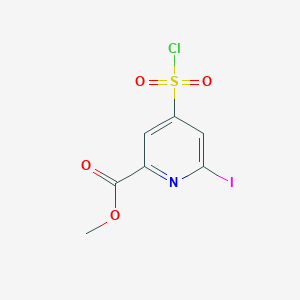
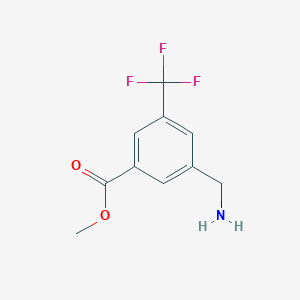
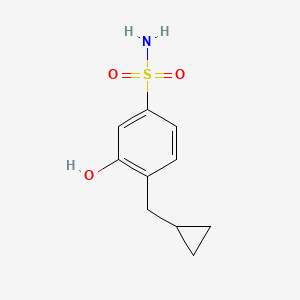
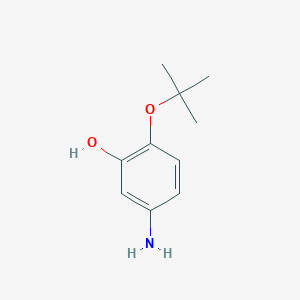

![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
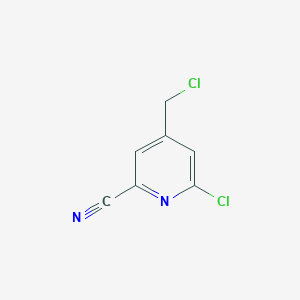
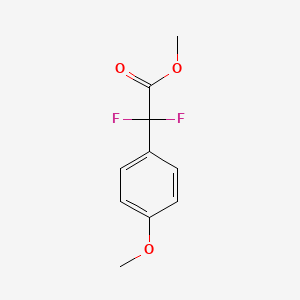
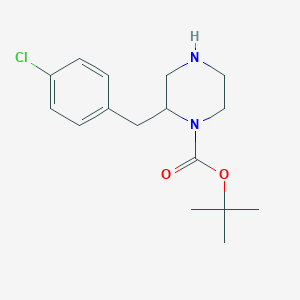
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
